molecular formula C21H15F3N4O2S B2904366 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 920221-61-0

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2904366
CAS No.: 920221-61-0
M. Wt: 444.43
InChI Key: VQUBJCWQTJGWRN-UHFFFAOYSA-N
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Description

This compound features a tricyclic benzo[e]pyrido[3,2-b][1,4]diazepine core linked via a thioether (-S-) group to an acetamide moiety substituted with a 4-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c22-21(23,24)30-14-9-7-13(8-10-14)26-18(29)12-31-20-15-4-1-2-5-16(15)27-19-17(28-20)6-3-11-25-19/h1-11H,12H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUBJCWQTJGWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine. This intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine, which undergoes cyclization upon heating to form the benzo[e]pyrido[3,2-b][1,4]diazepine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include stannous chloride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound
  • Core : 11H-Benzo[e]pyrido[3,2-b][1,4]diazepine (tricyclic fused system).
  • Key Features : Aromaticity, nitrogen-rich structure, and planar geometry conducive to π-π stacking interactions.
Analog 1: 1,2,4-Triazole Derivatives ()
  • Core: 4H-1,2,4-triazole-3(4H)-thiones (monocyclic).
  • Key Features : Tautomerism between thiol and thione forms, with the latter confirmed via IR spectroscopy (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) .
Analog 2: Diazaspiro Compounds (–5)
  • Core : 6,7-Diazaspiro[4.5]dec-9-ene or similar spiro systems.
  • Key Features : Three-dimensional spiro architecture, which may enhance selectivity for sterically constrained targets .
  • Comparison : The spiro systems offer conformational flexibility, contrasting with the planar tricyclic core of the target compound.

Functional Group Analysis

Thioether vs. Thione Groups
  • Target Compound : Contains a thioether (-S-) linkage, which is chemically stable and less reactive than thiones.
  • Triazole Derivatives () : Feature a thione (C=S) group, confirmed by IR bands at 1243–1258 cm⁻¹ . Thiones are more reactive, participating in tautomerism and metal coordination.
Trifluoromethoxy vs. Trifluoromethyl Substituents
  • Target Compound : 4-(Trifluoromethoxy)phenyl group (-OCF₃) provides moderate electron-withdrawing effects and enhanced metabolic resistance.
  • Patent Compounds (–5) : Use trifluoromethyl (-CF₃) groups, which are stronger electron-withdrawing groups but may reduce solubility .
Triazole Derivatives ()
  • Synthesized via cyclization of hydrazinecarbothioamides in basic media, confirmed by IR spectral shifts (loss of C=O bands at 1663–1682 cm⁻¹) .
Diazaspiro Compounds ()
  • Employ Mitsunobu reactions (e.g., using tetramethylazodicarboxamide) for etherification, followed by reverse-phase chromatography for purification .

Physicochemical Properties

Property Target Compound Triazole Derivatives () Diazaspiro Compounds (–5)
Molecular Weight ~500–550 g/mol (estimated) 400–450 g/mol 600–700 g/mol
Key IR Bands νC-O (CF₃O) ~1200 cm⁻¹, νC=S (absent) νC=S 1247–1255 cm⁻¹, νNH 3278–3414 cm⁻¹ νC=O ~1700 cm⁻¹, νCF₃ ~1100–1150 cm⁻¹
Solubility Moderate (due to -OCF₃) Low (hydrophobic aryl groups) Variable (dependent on spiro structure)

Research Implications

  • Target Compound Advantages : The tricyclic core and -OCF₃ group may improve target engagement and pharmacokinetics relative to simpler triazoles or spiro systems.
  • Limitations : Synthetic complexity compared to triazole derivatives could hinder large-scale production.
  • Future Directions : Comparative studies on bioactivity (e.g., kinase inhibition) and metabolic stability are needed to validate these structural hypotheses.

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Thioether formation : Use NaH in DMF at 0°C to room temperature to introduce the thiol group, ensuring anhydrous conditions .
  • Amide coupling : Employ EDCl/HOBt in dichloromethane (DCM) to attach the acetamide moiety, with stirring for 12–24 hours .
  • Purification : Column chromatography (SiO₂, EtOAc/Hexane gradient) and thin-layer chromatography (TLC) monitoring . Characterization requires ¹H/¹³C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How should stability and storage conditions be optimized for this compound?

Store the compound under inert gas (argon) at –20°C to prevent degradation. Conduct accelerated stability studies using HPLC to monitor purity under varying pH and temperature conditions. Decomposition products can be identified via LC-MS .

Q. What strategies improve solubility for in vitro assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous solubility, synthesize phosphate or hydrochloride salts via reaction with H₃PO₄ or HCl in ethanol .

Advanced Research Questions

Q. How to design experiments to evaluate biological activity and mechanisms?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) with PyMOL visualization .
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and apoptosis (flow cytometry). Include positive/negative controls and triplicate replicates .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility studies : Validate protocols across labs using standardized reagents.
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethoxy vs. methoxy substituents) to identify critical functional groups .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to confirm structural integrity and rule out impurities .

Q. What computational methods elucidate reaction mechanisms?

Apply density functional theory (DFT) to model transition states (Gaussian 16) and molecular dynamics (MD) simulations (AMBER) to study solvent interactions. Kinetic studies (e.g., variable-temperature NMR) can validate computational predictions .

Q. How to establish structure-activity relationships (SAR)?

Synthesize analogs with modifications to:

  • Heterocyclic core : Replace benzo[e]diazepine with pyrimidine (see table below).
  • Substituents : Vary trifluoromethoxy groups to assess hydrophobicity effects. Evaluate bioactivity in cellular models and correlate with computational descriptors (e.g., logP, polar surface area) .
Analog ModificationBioactivity (IC₅₀, μM)Key Insight
Trifluoromethoxy → Methoxy5.2 → 12.8Enhanced hydrophobicity critical
Benzo[e]diazepine → PyridineInactiveCore rigidity essential

Q. How to address spectral data discrepancies (e.g., NMR shifts)?

Confirm assignments via 2D NMR (HSQC, HMBC) and X-ray crystallography . For ambiguous peaks, compare with calculated spectra (ChemDraw) or deuterated solvent controls .

Q. What ensures reproducibility in multi-step synthesis?

  • Detailed protocols : Specify exact stoichiometry, solvent batches, and stirring rates.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. What safety protocols are recommended for handling?

Use PPE (gloves, goggles), fume hoods, and waste neutralization (e.g., 10% NaOH for acid quenching). Refer to SDS guidelines for spill management and emergency procedures .

Q. How to integrate chemical engineering principles for scalable synthesis?

Apply process intensification (microreactors for exothermic steps) and quality-by-design (QbD) frameworks to optimize parameters (e.g., residence time, mixing efficiency). Use Aspen Plus for flow chemistry simulations .

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